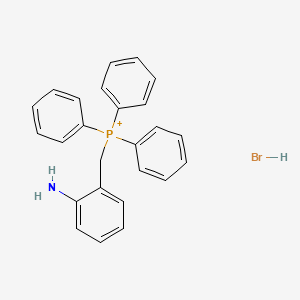
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide, also known as (2-aminobenzyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C25H23BrNP and a molecular weight of 448.33 g/mol . This compound is characterized by its unique structure, which includes an aminophenyl group attached to a triphenylphosphonium moiety, and is commonly used in various chemical reactions and research applications.
Métodos De Preparación
The synthesis of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with an appropriate aminophenyl derivative under specific conditions. One common method includes the use of a halogenated precursor, such as bromobenzylamine, which reacts with triphenylphosphine in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the preparation of phosphonium salts.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-aminophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with various molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphonium moiety can interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide can be compared with other similar compounds, such as:
- (2-aminophenyl)methyl-triphenylphosphonium chloride
- (2-aminophenyl)methyl-triphenylphosphonium iodide
- (2-aminophenyl)methyl-triphenylphosphonium fluoride These compounds share similar structures but differ in their halide components, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific halide component, which can affect its solubility, stability, and reactivity in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C25H24BrNP+ |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
(2-aminophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H23NP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20,26H2;1H/q+1; |
Clave InChI |
FBTZMAUPYYNVPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2N)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


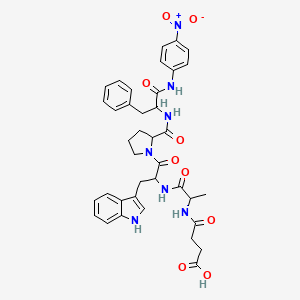


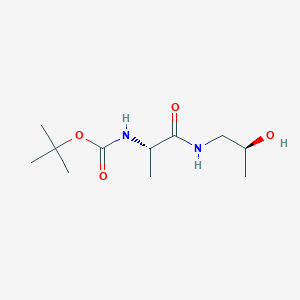


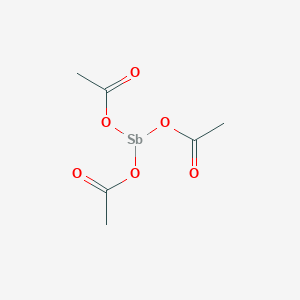
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
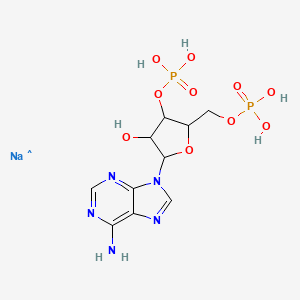
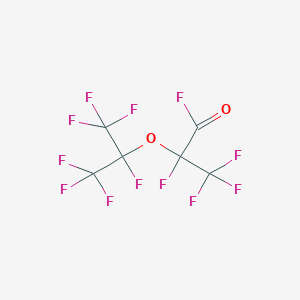
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
